molecular formula C9H11N5O2 B2527941 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline CAS No. 53967-59-2

4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline

Cat. No.: B2527941
CAS No.: 53967-59-2
M. Wt: 221.22
InChI Key: MYQRCSQZNHPQSP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C9H11N5O2 It is characterized by the presence of a tetrazole ring attached to an aniline moiety, which is further substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline typically involves the reaction of 4,5-dimethoxyaniline with sodium azide and ammonium chloride in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions, usually around 90°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-(1H-tetrazol-5-yl)aniline
  • 4,5-Dimethoxy-2-(2H-tetrazol-5-yl)benzoic acid
  • 4,5-Dimethoxy-2-(2H-tetrazol-5-yl)phenol

Uniqueness

4,5-Dimethoxy-2-(2H-tetrazol-5-yl)aniline is unique due to the specific positioning of the methoxy groups and the tetrazole ring on the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-15-7-3-5(9-11-13-14-12-9)6(10)4-8(7)16-2/h3-4H,10H2,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQRCSQZNHPQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NNN=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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